![molecular formula C14H18N4OS B2443067 2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide CAS No. 2380077-44-9](/img/structure/B2443067.png)
2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide
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Description
The compound “2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones were synthesized by heating the respective thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Chemical Reactions Analysis
The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Literature reported the synthesis of thieno[3,2-d]pyrimidine-2,4-dione derivatives via pyrimidine ring closure using 2-amino-thiophene-3-carboxylate derivatives as the reaction substrate .Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)13(19)17-9-6-18(7-9)12-11-10(4-5-20-11)15-8-16-12/h4-5,8-9H,6-7H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPTTZKSXWZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide |
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